molecular formula C11H13NO3 B8330534 Acetic acid alpha-(methylcarbamoyl)benzyl ester

Acetic acid alpha-(methylcarbamoyl)benzyl ester

Cat. No.: B8330534
M. Wt: 207.23 g/mol
InChI Key: INQYKMBFJLYPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid alpha-(methylcarbamoyl)benzyl ester is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

[2-(methylamino)-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C11H13NO3/c1-8(13)15-10(11(14)12-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,14)

InChI Key

INQYKMBFJLYPMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-methyl mandelic amide 100 g, synthesized as above is dissolved in acetic anhydride 200 ml at 60 degrees C. and concentrated sulfuric acid 0.5 ml is added. The mixture is heated at 90-95 degrees C. for 5 hours to complete the acetylation. The reaction mixture is then evaporated at 70 degrees C. in vacuum and the syrupy residue thus obtained is mixed with 1 liter of ice water. Chloroform 200 ml is added to extract the oily product and the chloroform layer is washed with 5% aqueous sodium bicarbonate, 200 ml and 0.2N HCL 200 ml, and dried with anhydrous sodium sulfate. On evaporation of the chloroform solution at 40 degrees C. in vacuum white crystalline product is formed from the syrupy residue. The crystals are washed with n-hexane. N-methyl phenyl alpha-acetoxyacetamide 66 g thus synthesized is identified by infrared spectroscopy, high performance liquid chromatography and thin-layer chromatography with a mobility of 0.65 on a solvent system of benzene:methanol 1:1.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
benzene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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